molecular formula C18H28N2O3 B1510216 Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1352925-68-8

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1510216
CAS No.: 1352925-68-8
M. Wt: 320.4 g/mol
InChI Key: VCXJTJJKILEODV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Core: The piperidine ring can be synthesized through various methods, including the cyclization of linear precursors.

  • Introduction of Functional Groups: The tert-butyl group, benzylamino group, and hydroxyl group are introduced through subsequent chemical reactions.

  • Protection and Deprotection: Protecting groups may be used to prevent unwanted reactions during the synthesis process, and these protecting groups are removed in the final steps.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The benzylamino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various derivatives depending on the substituents used.

Scientific Research Applications

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological systems and interactions with biomolecules.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-tert-Butylbenzylamine: Similar in structure but lacks the hydroxyl group.

  • 4-tert-Butylbenzamide: Contains a carboxamide group instead of a hydroxyl group.

  • 4-(tert-Butylamino)benzamide: Contains an amino group and a carboxamide group.

Uniqueness: Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its hydroxyl group provides additional reactivity compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and functional groups enable it to participate in a wide range of chemical reactions, making it an important compound in organic synthesis and research.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(22,10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,19,22H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXJTJJKILEODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738206
Record name tert-Butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352925-68-8
Record name tert-Butyl 4-[(benzylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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